2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
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Overview
Description
2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that integrates multiple functional groups, including methoxy, benzamide, and thiazole moieties, along with a chromenone core
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations, namely nitrogen orientation, sulfur orientation, and parallel orientation . The substituents at positions 2 and 4 of the thiazole ring can alter these orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets, affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in various organic solvents suggests it may have good bioavailability .
Result of Action
Thiazole derivatives are known for their wide range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Action Environment
The compound’s solubility in various organic solvents suggests it may be stable in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone core, which can be synthesized through the Pechmann condensation reaction involving phenols and β-ketoesters under acidic conditions . The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The final step involves coupling the chromenone-thiazole intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Share the chromenone core and exhibit similar biological activities.
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Benzamide derivatives: Used in various therapeutic applications.
Uniqueness
2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-13-7-8-14(18(10-13)27-2)19(24)23-21-22-16(11-29-21)15-9-12-5-3-4-6-17(12)28-20(15)25/h3-11H,1-2H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBTWXIUTDATBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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